molecular formula C17H26N6O3S B4709832 N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE

N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4709832
M. Wt: 394.5 g/mol
InChI Key: XOPJGPLFYZCTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazine ring substituted with ethylamino groups and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine to form 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with 2-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a triazine ring with ethylamino groups and a sulfonamide group attached to a benzene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O3S/c1-5-18-15-21-16(19-6-2)23-17(22-15)26-10-9-20-27(24,25)14-11-12(3)7-8-13(14)4/h7-8,11,20H,5-6,9-10H2,1-4H3,(H2,18,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPJGPLFYZCTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C)C)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.